molecular formula C11H14N4O3 B2357770 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-61-4

5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2357770
CAS RN: 1281872-61-4
M. Wt: 250.258
InChI Key: DLGIQCXAZWQVPG-UHFFFAOYSA-N
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Description

5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H14N4O3 and its molecular weight is 250.258. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Vlasov et al. (2015) developed an effective approach for the synthesis of derivatives similar to 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione, exploring their antimicrobial activity. The synthesized compounds showed activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, comparable to reference drugs like Metronidazole and Streptomycin (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Crystal Structure Analysis

Li et al. (2005) conducted a study analyzing the crystal structures of trifluoromethyl-substituted derivatives, including a structure similar to our compound of interest. They found similarities in dihedral angles and distances between atoms across different molecules. This research contributes to understanding the molecular structure and potential interactions of such compounds (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).

Synthesis of Oxadiazole Derivatives

Smicius et al. (2002) reported on the treatment of a compound structurally similar to the one with haloalkanes, leading to oxadiazole S-alkyl derivatives. These chemical reactions and syntheses contribute to a deeper understanding of the compound's potential applications and reactivity (Smicius, Jakubkienė, Burbulienė, & Vainilavicius, 2002).

Antidiabetic Screening

A study by Lalpara et al. (2021) synthesized N-substituted derivatives of a compound similar to this compound and evaluated them for in vitro antidiabetic activity. They utilized the α-amylase inhibition assay, contributing to the potential application of these compounds in diabetes research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antitubercular and Antimalarial Screening

Akhaja and Raval (2012) synthesized tetrahydropyrimidine–isatin hybrids related to our compound of interest and screened them for anti-tubercular and antimalarial activity. This research opens pathways for the potential use of these compounds in treating infectious diseases (Akhaja & Raval, 2012).

properties

IUPAC Name

5-methyl-1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-6(2)10-14-13-8(18-10)5-15-4-7(3)9(16)12-11(15)17/h4,6H,5H2,1-3H3,(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGIQCXAZWQVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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